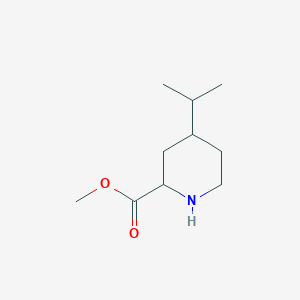

Ester méthylique de l'acide 4-isopropylpipéridine-2-carboxylique

Vue d'ensemble

Description

“4-Isopropyl-piperidine-2-carboxylic acid methyl ester” is a versatile chemical compound used in scientific research for various applications, such as drug discovery and organic synthesis. It is a derivative of isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .

Synthesis Analysis

The synthesis of similar compounds often involves multiple reactions. For instance, the synthesis of piperidine derivatives can involve the removal of the metalation group, dehydroxylation, and pyridine reduction . An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various methods. For example, the molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined, with weak but significant interactions like C–H···O, C–H···F and π – π involved in the stability of the structure .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex. For instance, intramolecular weak C9–H9···O16 and C19–H19···O17 hydrogen bond interactions led to the formation of pseudo seven and six-membered hydrogen-bond pattern with graph set motif S (7) and S (6), thus locking the molecular conformation and eliminating conformational flexibility .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the chemical formula of isonipecotic acid is C6H11NO2, and its molar mass is 129.16 g/mol .Applications De Recherche Scientifique

Synthèse peptidique

Ce composé est utilisé dans la synthèse peptidique en phase solution, servant de réactif polyvalent. Il est souvent utilisé comme substitut de la proline dans les synthèses peptidomimétiques, qui sont des composés qui imitent la structure des peptides .

Catalyse

Dans les réactions chimiques, il peut agir comme catalyseur pour accélérer les synthèses multicomposants, bien que des détails spécifiques pour ce composé n'aient pas été trouvés, des dérivés de pipéridine similaires ont été remarqués pour leurs propriétés catalytiques .

Formation de dérivés de pipéridine

Il peut être impliqué dans des réactions intra- et intermoléculaires conduisant à divers dérivés de pipéridine, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones .

Découverte de médicaments

Les dérivés de pipéridine ont été largement explorés dans la découverte de médicaments. Ils sont étudiés pour leurs propriétés pharmacologiques et ont montré un potentiel d'augmentation de la cytotoxicité lorsque certains groupes, tels que l'halogène, le carboxyle, le nitro ou le méthyle, sont présents sur la structure du cycle .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.

Cellular Effects

The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-Isopropyl-piperidine-2-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist . This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.

Dosage Effects in Animal Models

The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.

Metabolic Pathways

4-Isopropyl-piperidine-2-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell

Propriétés

IUPAC Name |

methyl 4-propan-2-ylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISOXVRHSPWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662240 | |

| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261777-45-1 | |

| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

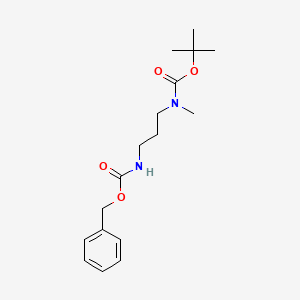

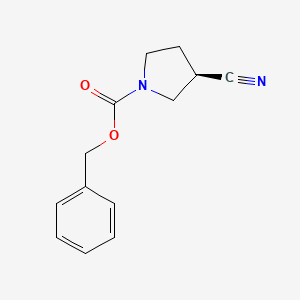

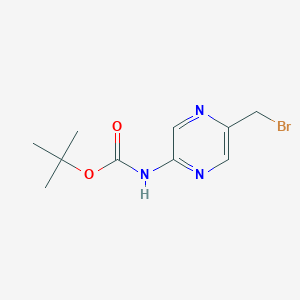

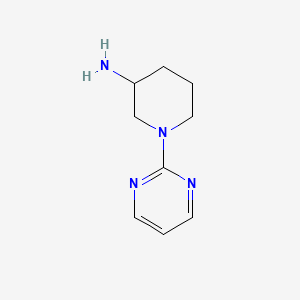

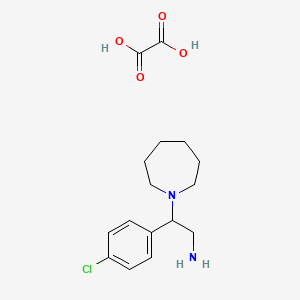

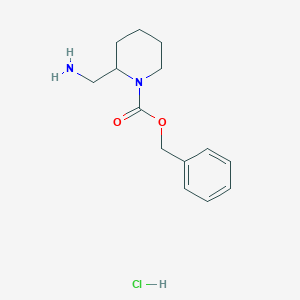

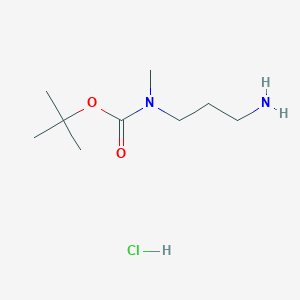

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)